Vitisin B Chloride
Description
Properties
CAS No. |
312297-86-2 |
|---|---|
Molecular Formula |
C₂₅H₂₇ClO₁₂ |
Molecular Weight |
554.93 |
Synonyms |
3-(β-D-Glucopyranosyloxy)-8-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-pyrano[4,3,2-de]-1-benzopyrylium Chloride; 3-(β-D-Glucopyranosyloxy)-8-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-Pyrano[4,3,2-de]-1-benzopyrylium Chloride (1:1); 8-Hydroxy-2-(4-hyd |
Origin of Product |
United States |
Natural Occurrence, Distribution, and Isolation Methodologies of Vitisin B
Botanical Sources and Distribution in Vitis Species and Related Plants
Vitisin B is primarily found in plants belonging to the Vitaceae family, with a significant presence in various Vitis (grapevine) species. Research has identified Vitisin B in the roots and woody parts, such as canes and stems, of these plants, where it acts as a phytoalexin, contributing to the plant's defense mechanisms.
While Vitis vinifera is a well-documented source, other species within the genus also synthesize this compound. Studies have successfully isolated Vitisin B from the roots of Vitis amurensis and other stilbene (B7821643) oligomers from Vitis chunganeniss. The presence of Vitisin B and other stilbenoids is not limited to the Vitis genus; they have also been identified in other members of the Vitaceae family and even in unrelated plants like Iris lactea. The concentration of Vitisin B can vary significantly depending on the plant species, cultivar, specific plant part, and environmental conditions.
Table 1: Botanical Sources and Distribution of Vitisin B
| Plant Species | Family | Plant Part | Reference |
| Vitis vinifera | Vitaceae | Roots, Vine Shoots | nih.gov |
| Vitis amurensis | Vitaceae | Roots | nih.gov |
| Vitis chunganeniss | Vitaceae | Not specified | nih.gov |
| Iris lactea var. chinensis | Iridaceae | Seed Kernel | nih.gov |
Occurrence and Accumulation in Fermented Products and Plant Matrices
Vitisin B is not only present in the grapevine itself but also accumulates in its derived products, particularly those resulting from fermentation, such as red wine. Its presence in wine is a consequence of the extraction of stilbene precursors from grape skins, seeds, and stems during the winemaking process.
The formation of certain derived pigments in red wine, including pyranoanthocyanins like vitisin A and vitisin B, is influenced by yeast metabolism. During fermentation, yeasts produce metabolites like pyruvic acid and acetaldehyde (B116499), which can react with anthocyanins to form these more stable pigments. The specific strain of yeast used, for instance, different strains of Saccharomyces cerevisiae or non-Saccharomyces yeasts, can significantly impact the final concentration of Vitisin B in wine. For example, in Tempranillo wines, Vitisin B concentrations have been observed to be around 1-2 mg/L.
Grape pomace, the solid residue remaining after pressing grapes for wine, is another significant matrix where Vitisin B can be found. As it contains skins, seeds, and stems, it is a rich source of phenolic compounds, including stilbenoids. Similarly, vine shoots, a major byproduct of viticulture, are a well-established source of Vitisin B. A standardized stilbene-enriched vine extract from Vitis vinifera has been characterized to contain 3.2% Vitisin B by mass.
Table 2: Occurrence of Vitisin B in Fermented Products and Plant Matrices
| Matrix | Source/Variety | Concentration | Reference |
| Red Wine | Tempranillo | ~1-2 mg/L | |
| Red Wine | Not specified | up to 2.47 mg/L (with acetaldehyde addition) | |
| Vine Shoots | Vitis vinifera | 3.2% by mass in a standardized extract | |
| Grape Pomace | Various | Presence confirmed |
Advanced Extraction and Purification Techniques for Vitisin B
The isolation of Vitisin B from its natural sources requires sophisticated extraction and purification methodologies due to the complexity of the plant matrix and the presence of numerous other related compounds.
Solvent-Based Extraction Approaches
The initial step in isolating Vitisin B typically involves solid-liquid extraction using organic solvents. The choice of solvent is critical for achieving high extraction efficiency. Methanol (B129727) and ethanol, often in aqueous mixtures, are commonly employed for the extraction of stilbenes from grapevine canes and other woody materials. Acetone (B3395972) is another solvent that has been utilized.
To enhance the extraction process, advanced techniques such as ultrasonic-assisted extraction (UAE) can be applied. UAE uses acoustic cavitation to disrupt cell walls, facilitating the release of intracellular compounds and reducing extraction time and solvent consumption. For instance, the ultrasonic extraction of stilbenoids from grape stems has been effectively performed using 80% ethanol. Another approach involves alkaline extraction followed by acid precipitation (AEAP), which has been successfully used for the extraction of oligostilbenes from the seed kernel of Iris lactea.
Chromatographic Separation and Preparative Purification Protocols
Following extraction, the crude extract, which contains a complex mixture of compounds, must undergo further purification. Preparative chromatography is the cornerstone of this process.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both the analysis and purification of Vitisin B. Reversed-phase columns, such as C18, are typically used with a mobile phase consisting of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water. While primarily an analytical technique, HPLC can be scaled up for preparative purposes to isolate milligram to gram quantities of pure compounds.
High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective liquid-liquid partition chromatography technique for the preparative isolation of natural products like Vitisin B, as it avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample. Several studies have successfully employed HSCCC for the purification of Vitisin B and other oligostilbenes. For example, Vitisin B was isolated from the roots of Vitis amurensis using a two-phase solvent system of n-hexane/ethyl acetate (B1210297)/methanol/water (4:8:4:10, v/v/v/v) with a flow-rate gradient. In another study, stilbene oligomers, including vitisin A, were purified from Vitis chunganeniss using a stepwise elution with n-hexane-ethyl acetate-methanol-water solvent systems.
Techniques for Enriched Oligostilbene Fractionation
Prior to the final purification by preparative chromatography, it is often beneficial to perform a preliminary fractionation to enrich the extract in oligostilbenes. This can be achieved through various chromatographic techniques.
Column chromatography using adsorbent resins is a common method. For instance, macroporous resins can be used to capture and concentrate phenolic compounds from the crude extract. Another approach is to use liquid-liquid partitioning to separate compounds based on their polarity. The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The oligostilbene-rich fractions, typically the ethyl acetate fraction, can then be subjected to further purification.
Biosynthetic Pathways and Chemical Formation Mechanisms of Vitisin B
Endogenous Biosynthesis in Plants
Within certain plant species, such as those from the Vitis genus (grapevines), Vitisin B is synthesized as a secondary metabolite. researchgate.netchemsrc.com This process is part of a broader class of reactions that produce stilbenoids, a family of compounds to which resveratrol (B1683913) and its oligomers belong. chemrxiv.org
The fundamental building block for Vitisin B is resveratrol. The biosynthesis of Vitisin B and other complex stilbenoids occurs through the oxidative oligomerization of resveratrol monomers. chemrxiv.orgacs.org This process involves the coupling of resveratrol units to form dimers, trimers, and, in the case of Vitisin B, tetramers.
The precise control of this oligomerization, leading to specific and complex structures like Vitisin B, is thought to be guided by enzymes. Dirigent proteins are believed to play a role in achieving the correct regio- and stereoselectivity during the coupling of resveratrol units, ensuring the formation of specific isomers. chemrxiv.orgnih.gov The synthesis of related resveratrol tetramers, such as Vitisin A and Vitisin D, has been achieved in laboratory settings through methods that mimic these natural processes, involving electrochemical generation of radicals and subsequent isomerizations. chemrxiv.org
The oxidative coupling central to resveratrol oligomerization proceeds through highly reactive intermediates known as phenoxyl radicals. chemrxiv.orgnih.gov Both enzymatic and non-enzymatic oxidation of the phenolic hydroxyl groups on resveratrol can generate these radicals. nih.gov
The formation of the complex stilbenoid structure involves a proposed mechanism where a transient phenoxyl radical is formed, which then undergoes cross-coupling with other persistent radicals. chemrxiv.orgnih.gov The stability and specific reactivity of these phenoxyl radical intermediates are critical in determining the final structure of the resulting oligomer. This process can lead to the formation of various structural motifs, including the dihydrobenzofuran rings that are characteristic features of Vitisin B and other related stilbenoids. chemrxiv.orgnih.govrsc.org
Formation Mechanisms in Food Processing and Aging Systems (e.g., Wine Aging)
A significant and well-documented pathway for Vitisin B formation occurs outside of the plant's primary metabolism, specifically during the fermentation and aging of red wine. theclinivex.com This pathway involves chemical reactions between grape-derived compounds and metabolites produced by microorganisms. The resulting compounds are known as pyranoanthocyanins, which contribute to the color stability of aged wines. researchgate.netucdavis.edu
The formation of Vitisin B in wine is a chemical process that fundamentally involves anthocyanins, the pigments responsible for the red color of grapes and wine. The primary anthocyanin precursor for Vitisin B is malvidin-3-O-glucoside, which is abundant in red grape skins. researchgate.netfrontiersin.orgacs.orgunina.it
Vitisin B is synthesized through a specific condensation reaction between malvidin-3-O-glucoside and acetaldehyde (B116499). researchgate.netunina.itfrontiersin.orgmdpi.com The reaction is a cycloaddition that occurs between the enol form of acetaldehyde and the C-4 and C-5 positions of the anthocyanin molecule, forming a new pyran ring. frontiersin.orgfrontiersin.org This structural change makes Vitisin B more stable than its parent anthocyanin, particularly against bleaching by sulfur dioxide and changes in pH. ucdavis.eduacs.org
This is distinct from the formation of a related compound, Vitisin A, which is formed when malvidin-3-O-glucoside reacts with pyruvic acid instead of acetaldehyde. researchgate.netucdavis.eduacs.org
| Product | Anthocyanin Precursor | Yeast Metabolite Precursor | Reaction Type |
|---|---|---|---|
| Vitisin B | Malvidin-3-Glucoside | Acetaldehyde | Cycloaddition |
| Vitisin A | Malvidin-3-Glucoside | Pyruvic Acid | Cycloaddition |
The key precursors for Vitisin formation in wine—acetaldehyde and pyruvic acid—are metabolites produced by yeast during alcoholic fermentation. nih.govmaxapress.comnih.govresearchgate.net Therefore, the type and activity of microorganisms present during winemaking directly influence the concentration of Vitisin B.
Different yeast strains and species produce varying amounts of these metabolites. acs.orgnih.gov Strains of Saccharomyces cerevisiae, the most common winemaking yeast, release both acetaldehyde and pyruvic acid, leading to the formation of both Vitisin A and B. nih.govnih.gov The selection of specific yeast strains that produce higher levels of acetaldehyde can be used as a strategy to enhance the formation of Vitisin B and improve the long-term color stability of wine. ucdavis.edunih.gov
Furthermore, non-Saccharomyces yeasts can also play a significant role. For instance, some studies have shown that fermentations involving Lachancea thermotolerans can result in wines with high concentrations of Vitisin B. frontiersin.org In contrast, Schizosaccharomyces pombe is known to produce higher levels of pyruvate, thereby favoring the formation of Vitisin A. nih.govmaxapress.comnih.gov
| Yeast Species | Primary Metabolite Production | Favored Vitisin Formation |
|---|---|---|
| Saccharomyces cerevisiae | Acetaldehyde and Pyruvic Acid | Vitisin B and Vitisin A |
| Schizosaccharomyces pombe | High levels of Pyruvic Acid | Primarily Vitisin A |
| Lachancea thermotolerans | Can lead to high Acetaldehyde availability | Vitisin B |
Chemical Synthesis and Structural Modification Strategies for Vitisin B and Its Derivatives
Hemisynthetic Routes to Vitisin B Compounds
Hemisynthesis, which utilizes a readily available natural product as a starting material, offers a more direct route to Vitisin B and its derivatives. These methods often focus on key bond-forming reactions that mimic proposed biosynthetic pathways.
Regioselective Reactions and Reaction Conditions
A notable hemisynthesis of Vitisin B was achieved through the oxidative coupling of (+)-ε-viniferin. nih.gov In this method, treatment of isolated (+)-ε-viniferin with silver acetate (B1210297) (AgOAc) in methanol (B129727) at 50°C resulted in the formation of Vitisin B in a 40% yield on a 20-milligram scale. nih.gov This reaction demonstrates a regioselective coupling that is crucial for forming the specific C3c–C8b fused dihydrobenzofuran ring system characteristic of the Vitisin B core. nih.gov The use of metal salts like silver acetate facilitates a single electron transfer from the precursor, leading to regioselective coupling and intramolecular cyclization. researchgate.net
Another innovative hemisynthetic approach involves the reaction of malvidin-3-glucoside with vinyloxy-trimethylsilane. acs.orgresearchgate.net This method provides a simple and suitable cyclization reaction to obtain Vitisin B compounds, which were identified by LC/DAD-MS and fully characterized by NMR analysis for the first time. acs.orgresearchgate.net This reaction yielded up to 30% of the desired pyranoanthocyanin, enabling further study of its physicochemical properties. researchgate.net
The table below summarizes key hemisynthetic reactions for Vitisin B.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| (+)-ε-viniferin | Silver acetate (AgOAc), methanol, 50°C | Vitisin B | 40% | nih.gov |
| Malvidin-3-glucoside | Vinyloxy-trimethylsilane, hydroalcoholic conditions, acidic pH | Vitisin B | up to 30% | researchgate.net |
Total Chemical Synthesis Approaches for Vitisin B and Related Tetramers
The total synthesis of Vitisin B and its isomers, such as Vitisin A and D, represents a significant challenge in organic chemistry due to their complex, polycyclic structures. These syntheses require sophisticated strategies to control stereochemistry and achieve the desired connectivity of the resveratrol (B1683913) units.
Electrochemical Generation and Selective Dimerization Strategies
A groundbreaking total synthesis of Vitisins A and D, which share the Vitisin B core, was developed utilizing an electrochemical approach. nih.govacs.org This method mimics nature's proposed strategy for constructing these complex molecules. acs.orgresearchgate.net The key step involves the electrochemical generation of persistent phenoxyl radicals from a protected ε-viniferin analogue. chemrxiv.org This is followed by a selective dimerization of these radicals to form a symmetric C8b–C8c dimer. acs.orgresearchgate.net This electrochemical method is considered environmentally benign and easily scalable compared to using stoichiometric oxidants. nih.gov
The resulting dimer then undergoes a thermal isomerization to the C3c–C8b isomer, which provides rapid entry into the Vitisin core structure. acs.orgresearchgate.net This isomerization is a crucial step that establishes the characteristic connectivity of the Vitisin family. nih.gov Computational results suggest that this synthetic approach is biomimetic. researchgate.net
Multi-step Reaction Sequences for Complex Architectures
The total synthesis of Vitisin A and D from the Vitisin B core involves a series of acid-mediated rearrangements. acs.org After the thermal isomerization to form the protected Vitisin B core, global desilylation using methanolic hydrochloric acid leads to Vitisin A. nih.gov This transformation is proposed to proceed through an acid-mediated cleavage of a C7b–O bond, forming a quinone methide intermediate that then undergoes a 7-exo-trig cyclization. nih.gov
The synthesis of Vitisin D from the same protected Vitisin B intermediate was achieved by treatment with trimethylsilyl (B98337) chloride (TMSCl), potassium iodide (KI), and water. nih.gov These conditions generate HCl in situ, inducing two sequential acid-promoted rearrangements to yield Vitisin D. nih.govnih.gov The conversion of Vitisin A to Vitisin D under acidic conditions has also been proposed in the biosynthesis of these compounds. nih.gov Despite the successful synthesis of Vitisins A and D, direct access to Vitisin B from this total synthesis approach remains a challenge, with its solution to be reported in due course. chemrxiv.org
The following table outlines the key stages in the total synthesis of Vitisin A and D.
| Precursor | Key Transformation | Reagents/Conditions | Intermediate/Product | Reference |
| Protected ε-viniferin analogue | Electrochemical dimerization | Constant potential electrolysis | Symmetric C8b–C8c dimer | nih.govresearchgate.net |
| Symmetric C8b–C8c dimer | Thermal isomerization | Heat | Vitisin B core (protected) | nih.govacs.org |
| Vitisin B core (protected) | Global desilylation and rearrangement | Methanolic HCl | Vitisin A | nih.gov |
| Vitisin B core (protected) | Sequential rearrangements | TMSCl, KI, H₂O | Vitisin D | nih.gov |
Design and Synthesis of Vitisin B Analogues and Modified Derivatives
The synthesis of Vitisin B analogues is driven by the goal of creating compounds with enhanced properties, particularly improved chemical stability. These modifications can provide valuable insights into the structure-activity relationships of this class of compounds.
Alterations for Enhanced Chemical Stability
Pyranoanthocyanins, the class of compounds to which Vitisin B belongs, are known to be more stable than their anthocyanin precursors. mdpi.com They are more resistant to bleaching by sulfur dioxide and have greater color stability. nih.govacs.org The formation of the pyran ring in Vitisin B contributes to this increased stability. researchgate.net
The synthesis of analogues often involves reacting a 5,7-dihydroxyflavylium cation with various substrates. nih.govacs.org For instance, reacting methyl or carboxy pyranoanthocyanins, which are analogues of Vitisin B and A respectively, with substituted cinnamaldehydes or cinnamic acids can lead to new derivatives. nih.govacs.org These synthetic analogues, which contain the pyranoflavylium cation chromophore, are expected to mimic the reactivity and stability of their natural counterparts. nih.govacs.org The development of new synthetic routes that are not restricted to electron-rich benzaldehydes has opened the door to a wider variety of substituted pyranoflavylium cations, including those with electron-withdrawing groups or heterocyclic rings. acs.org This allows for systematic studies of how different substituents affect the stability and other properties of the Vitisin B chromophore.
Synthesis of Vitisin B-Type Pyranoanthocyanin Aglycones
The synthesis of vitisin B-type pyranoanthocyanin aglycones, also known as vitisidins or more broadly as pyranoanthocyanidins, represents a significant area of research in the chemistry of natural pigments. These compounds are the sugar-free cores of vitisin B and related pyranoanthocyanins, which are noted for their enhanced stability compared to their parent anthocyanidin structures. The fundamental approach to forming these molecules involves the creation of a new pyran ring (the D-ring) onto the anthocyanidin scaffold.
The primary synthetic strategy is an acid-catalyzed cycloaddition reaction between an anthocyanidin flavylium (B80283) cation and a compound containing a polarizable double bond. acs.org For Vitisin B-type structures specifically, this reaction occurs between an anthocyanidin and acetaldehyde (B116499) or a synthetic equivalent. researchgate.netresearchgate.net The reaction proceeds via a [4+2] cycloaddition mechanism, where the anthocyanidin acts as the diene and the vinyl compound functions as the dienophile. google.com
The process begins with the anthocyanidin existing as the electrophilic flavylium cation in an acidic medium. google.com This cation reacts with the nucleophilic enol form of a cofactor like acetaldehyde. google.com The reaction involves a nucleophilic attack at the C4 position and the 5-OH group of the anthocyanidin's A-ring, leading to the formation of the fourth pyran ring. researchgate.net A subsequent oxidation or dehydration step is necessary to aromatize the newly formed ring and yield the stable pyranoanthocyanidin structure. researchgate.netacs.org
Hemi-synthesis is a prevalent method, often starting with naturally abundant anthocyanins. For instance, a novel hemi-synthesis for vitisin B compounds was developed using malvidin-3-glucoside and vinyloxy-trimethylsilane, which serves as an acetaldehyde precursor. researchgate.netnih.gov To obtain the aglycone, this process would be adapted by starting with the anthocyanidin (e.g., malvidin) itself, or by subsequent hydrolysis of the glycosidic bond post-reaction.
Structural diversity in the resulting pyranoanthocyanidin can be achieved by varying the starting materials. Using different anthocyanidins (such as cyanidin, delphinidin, or peonidin) alters the substitution pattern on the B-ring of the final product. nih.gov Similarly, employing different aldehydes or ketones as reactants leads to a variety of substitutions on the newly formed D-ring. For example, the reaction of grape anthocyanins with diacetyl, a metabolite found in wine, results in the formation of 10-acetyl-pyranoanthocyanins. nih.govwipo.int The reaction of anthocyanins with acetone (B3395972) has also been shown to produce methylpyranoanthocyanins. researchgate.netscielo.org.mx
The table below summarizes reactants used in the formation of various pyranoanthocyanin aglycone cores, illustrating the versatility of the cycloaddition reaction.
| Anthocyanidin Precursor | Reactant | Resulting Pyranoanthocyanidin Type |
| Malvidin | Acetaldehyde / Vinyloxy-trimethylsilane | Vitisidin B-type |
| Malvidin | Pyruvic Acid | Vitisidin A-type (Carboxypyranomalvidin) researchgate.netnih.gov |
| Peonidin | Diacetyl | 10-Acetyl-pyranopeonidin Aglycone nih.govwipo.int |
| Cyanidin | Acetone | Methylpyranocyanidin scielo.org.mx |
| Delphinidin | 4-Vinylphenol | Hydroxyphenyl-pyranodelphinidin researchgate.net |
Research into these synthetic pathways is crucial for producing these stable pigments, which have potential applications as natural colorants. The ability to chemically synthesize specific vitisidin structures allows for more detailed studies of their physicochemical properties and stability.
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Quantitative Analysis of Vitisin B
Other Spectrophotometric and Electrochemical Techniques for Characterization
Beyond nuclear magnetic resonance (NMR) and mass spectrometry (MS), a range of other spectrophotometric and electrochemical techniques are instrumental in the detailed characterization of Vitisin B chloride. These methods provide valuable insights into its electronic structure, optical properties, and redox behavior.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy is a fundamental technique for characterizing Vitisin B, a type of pyranoanthocyanin. The UV-Vis spectrum is primarily used to determine the wavelength of maximum absorption (λmax), which is indicative of the compound's color and electronic transition energies.
Vitisin B exhibits a characteristic absorption spectrum that distinguishes it from its precursor, malvidin-3-O-glucoside, and from the related Vitisin A. The formation of the fourth pyran ring in Vitisin B causes a hypsochromic shift (a shift to a shorter wavelength) in the maximum absorption compared to the original anthocyanin. researchgate.net This shift is responsible for the orange-red hue of Vitisin B. psu.edu
Research findings have consistently reported the λmax for Vitisin B in the visible region to be around 490-495 nm. researchgate.netresearchgate.net This is significantly different from malvidin-3-O-glucoside, which has a λmax of approximately 528 nm, and Vitisin A, with a λmax around 510-515 nm. researchgate.netresearchgate.net The molar absorptivity (ε) values for pyranoanthocyanins, including Vitisin B, have been determined to be in a similar range to common anthocyanidin 3-monoglycosides, with average ε values proposed around 22,000 L cm⁻¹ mol⁻¹ in acidified aqueous solutions and 23,000 L cm⁻¹ mol⁻¹ in acidified methanolic solutions. acs.orgnih.gov
The pH of the solution significantly influences the UV-Vis spectrum of Vitisin B. The flavylium (B80283) cation form is dominant up to approximately pH 5, while at nearly neutral pH, the bluish-red quinoidal base becomes the more prominent form. psu.edu The equilibrium between these forms can be monitored by observing the changes in the absorption spectra at different pH values. nih.gov
| Compound | Typical λmax (nm) | Color Appearance |
| Vitisin B | 490-495 researchgate.netresearchgate.net | Red-Orange researchgate.net |
| Vitisin A | 510-515 researchgate.netresearchgate.net | Red |
| Malvidin-3-O-glucoside | 528 researchgate.net | Red-Bluish |
Fluorescence Spectroscopy
Fluorescence spectroscopy offers additional insights into the electronic properties and environment of Vitisin B. While detailed fluorescence studies specifically on Vitisin B are less common than for Vitisin A, the general behavior of pyranoanthocyanins provides a strong indication of its properties.
Pyranoanthocyanins like Vitisin A exhibit fluorescence, and their emission spectra are sensitive to pH. mdpi.com For instance, Vitisin A shows a broad emission band with a maximum around 720 nm at pH 1.0, which shifts to around 630 nm with a significant increase in intensity at pH 3.3. mdpi.com This change is attributed to pH-dependent proton quenching. mdpi.com It is expected that Vitisin B would display analogous pH-dependent fluorescence behavior. The technique can also be used in quantitative analysis, for example, in studying the inhibition of enzymes like influenza neuraminidase by Vitisin B. nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. Since Vitisin B is a chiral compound, CD spectroscopy can be used to determine its absolute configuration. The interaction of the chiral structure with circularly polarized light results in a unique CD spectrum.
While specific CD spectral data for this compound is not extensively detailed in the public literature, the technique is widely applied to related complex natural products. For example, the absolute configurations of resveratrol (B1683913) oligomers, which share structural similarities with the broader class of stilbenoids that includes Vitisin B, have been elucidated using CD data. researchgate.net The absolute configuration of other complex natural products has been determined by comparing experimental CD spectra with quantum chemical calculations of the electronic circular dichroism. biocrick.com This combined experimental and computational approach would be the definitive method for confirming the absolute stereochemistry of Vitisin B.
Electrochemical Methods
Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to investigate the redox properties of Vitisin B and its antioxidant capacity. uchile.cl Pyranoanthocyanins are electron-deficient cationic dyes and are electrochemically active. mdpi.comnih.gov
Studies on pyranoanthocyanins demonstrate that their electrochemical behavior is related to their structure, particularly the substitution pattern on the B-ring. acs.orgnih.gov The oxidation potentials of these compounds provide a measure of their ability to donate electrons, which is directly related to their antioxidant activity. uchile.cl Electrochemical methods have been used to characterize the antioxidant properties of wine phenolics, including compounds like Vitisin B. uchile.clresearchgate.net The voltammetric response of phenolic mixtures in wine shows oxidation peaks that can be associated with specific classes of compounds. scielo.org.mx For pyranoanthocyanidins, electrochemical analysis using HPLC coupled to a coulometric array detector has been used to determine their reducing capacity at various potentials. acs.orgnih.gov This approach allows for the ranking of antioxidant strength among different anthocyanin-derived pigments. acs.orgnih.gov
In Vitro and in Vivo Research on the Biological Activities and Molecular Mechanisms of Vitisin B
Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms
Vitisin B has demonstrated notable antioxidant properties through various in vitro and cellular-based studies. Its ability to neutralize free radicals and influence cellular antioxidant defense systems underscores its potential as a protective agent against oxidative stress.
In Vitro Radical Scavenging Assays (e.g., DPPH, FRAP, NO Scavenging)
The antioxidant capacity of Vitisin B has been evaluated using several standard in vitro assays. In a study comparing its activity to other stilbenes, Vitisin B exhibited antioxidant effects in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) scavenging assays. mdpi.comnih.gov However, its activity was found to be less potent than that of resveratrol (B1683913) and ε-viniferin in these assays. mdpi.com Specifically, in the DPPH assay, resveratrol was found to have the highest activity with a half-maximal inhibitory concentration (IC50) of 81.92 ± 9.17 µM, while Vitisin B was less active. mdpi.comnih.gov Similarly, in the Ferric Reducing Antioxidant Power (FRAP) and NO scavenging assays, resveratrol again showed the most potent activity. mdpi.comnih.gov
Table 1: In Vitro Antioxidant Activity of Vitisin B and Other Stilbenes
| Assay | Compound | IC50 (µM) | Interaction with other Stilbenes |
|---|---|---|---|
| DPPH | Vitisin B | Less active than Resveratrol | Additive |
| Resveratrol | 81.92 ± 9.17 | ||
| FRAP | Vitisin B | Less active than Resveratrol | Synergistic (in ternary combination) |
| Resveratrol | 13.36 ± 0.91 | ||
| NO Scavenging | Vitisin B | Less active than Resveratrol | Synergistic (in ternary combination) |
| Resveratrol | 200.68 ± 15.40 |
Data sourced from studies comparing the antioxidant activities of different stilbenes. mdpi.comnih.gov
Cellular Antioxidant Defense Modulation (e.g., Nrf2 Pathway Activation)
Beyond direct radical scavenging, Vitisin B has been shown to modulate cellular antioxidant defense mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. mdpi.com
In a study investigating the effects of Vitisin B on influenza A virus-infected cells, it was observed that the compound could counteract the virus-induced decrease in Nrf2 activity. nih.govresearchgate.netnih.gov Vitisin B treatment led to an increase in Nrf2 nuclear translocation and phosphorylation, which had been reduced by the viral infection. nih.govresearchgate.net This activation of the Nrf2 pathway subsequently enhanced the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γGCS). nih.gov Furthermore, Vitisin B was found to increase the expression of glucose-6-phosphate dehydrogenase (G6PD), an enzyme crucial for regenerating the reduced form of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.govresearchgate.net
Protection Against Oxidative Stress-Induced Cellular Damage
The antioxidant activities of Vitisin B translate into protective effects against cellular damage induced by oxidative stress. Research has shown that Vitisin B can mitigate the harmful effects of reactive oxygen species (ROS) in various cell models.
For instance, in the context of viral infections, which are often associated with increased ROS production, Vitisin B was found to decrease the levels of hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂⁻) in a dose-dependent manner. nih.gov It also inhibited mitochondrial ROS (mtROS) levels in influenza A virus-infected A549 cells. nih.gov In another study focusing on neuroprotection, trans-vitisin B demonstrated the ability to reduce mitochondrial ROS and cardiolipin (B10847521) peroxidation in neurotoxin-treated cells, highlighting its potential to protect against oxidative damage in neurodegenerative disease models. mdpi.com Furthermore, a stilbenoid-rich extract containing Vitisin B was shown to protect against hydrogen peroxide-induced DNA damage. nih.gov
Anti-inflammatory Pathways and Immunomodulatory Effects
Vitisin B has also been implicated in the modulation of inflammatory pathways and exhibits immunomodulatory effects, primarily by influencing the production of inflammatory mediators and key signaling pathways.
Modulation of Pro-inflammatory Mediators (e.g., Cytokines)
Research has demonstrated that Vitisin B can influence the production of pro-inflammatory cytokines. In an in vivo study using mice infected with the influenza A virus, treatment with Vitisin B resulted in a decrease in the inflammatory response in the lungs. nih.govresearchgate.netnih.gov Specifically, Vitisin B treatment led to reduced serum levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This modulation of cytokine production is a key aspect of its anti-inflammatory properties. The ability to lower the levels of these potent inflammatory mediators suggests a potential role for Vitisin B in managing inflammatory conditions. nih.gov
Influence on Cellular Signal Transduction Pathways (e.g., NF-κB)
The anti-inflammatory effects of Vitisin B are, in part, mediated by its influence on crucial cellular signal transduction pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. x-mol.net NF-κB is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. mdpi.com
Antiviral Mechanisms and Efficacy in Cellular Models
Vitisin B has demonstrated significant antiviral properties in various cellular models, primarily through a multi-targeted approach that involves direct inhibition of viral components and modulation of host cellular responses to infection.
Inhibition of Viral Replication Targets (e.g., Neuraminidase, NS3 Helicase)
Research has identified Vitisin B as a potent inhibitor of key viral enzymes essential for replication, including influenza neuraminidase (NA) and hepatitis C virus (HCV) NS3 helicase.
Against the influenza A virus (IAV), Vitisin B directly inhibits the activity of neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.gov In one study, it inhibited NA activity by 58%. nih.gov Vitisin B was effective against multiple influenza virus types, including H1N1, H3N2, and influenza B viruses. nih.gov Notably, it also demonstrated efficacy against an oseltamivir-resistant strain of the H1N1 virus, suggesting it could be a valuable candidate for overcoming drug resistance. nih.gov
Vitisin B is also a powerful inhibitor of the hepatitis C virus (HCV) NS3 helicase. unimi.itresearchgate.netmdpi.com The NS3 protein is a multifunctional enzyme with helicase activity that is vital for viral RNA replication. scienceopen.com Studies have shown that Vitisin B can dramatically decrease HCV replication at very low concentrations. unimi.it Analysis of Vitisin B-resistant HCV variants and in vitro binding assays confirmed that its mode of action is the direct inhibition of the NS3 helicase. researchgate.netresearchgate.net It is considered one of the most potent HCV helicase inhibitors identified. researchgate.net
Table 1: Inhibitory Efficacy of Vitisin B Against Viral Targets
| Virus Target | Virus Strain/Type | Measurement | Value | Reference(s) |
|---|---|---|---|---|
| Neuraminidase | Influenza A (H1N1) | IC₅₀ | 3.76 µmol/L | nih.gov |
| Neuraminidase | Influenza A (H3N2) | IC₅₀ | 37.7 µmol/L | nih.gov |
| Neuraminidase | Influenza B | IC₅₀ | 32.6 µmol/L | nih.gov |
| Neuraminidase | Oseltamivir-Resistant H1N1 | IC₅₀ | 12.9 µmol/L | nih.gov |
| HCV Replication | Hepatitis C Virus | EC₅₀ | 6 nM | unimi.itresearchgate.netresearchgate.net |
| NS3 Helicase | Hepatitis C Virus | IC₅₀ | 3 nM | researchgate.netmdpi.comresearchgate.net |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug which induces a response halfway between the baseline and maximum.
Suppression of Virus-Induced Cellular Responses (e.g., ROS Production)
Viral infections, such as with the influenza A virus, are known to induce significant oxidative stress through the excessive production of reactive oxygen species (ROS). nih.govnih.gov This increase in ROS can, in turn, enhance viral replication. nih.govresearchgate.net Vitisin B has been shown to effectively counteract this by decreasing virus-induced ROS generation. nih.govnih.govresearchgate.netmdpi.com
The mechanism for this suppression involves the modulation of several host cell pathways. Vitisin B increases the expression of the antioxidant enzyme glucose-6-phosphate dehydrogenase (G6PD) and enhances the activity of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. nih.govnih.govresearchgate.net Furthermore, it increases the expression and activity of other key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which are often diminished during viral infection. nih.gov Vitisin B also inhibits the translocation of nuclear factor-kappa B (NF-κB) to the nucleus, a process that is typically activated by ROS and promotes viral replication and inflammation. nih.govresearchgate.net
Anti-Proliferative and Apoptosis-Inducing Effects in Cell Models
Vitisin B exhibits significant anti-proliferative and apoptosis-inducing activities in various cancer cell models, operating through the modulation of critical cellular pathways and proteins that regulate cell life and death.
Cell Cycle Progression and Induction of Apoptosis
In cellular models of cancer, Vitisin B has been shown to inhibit cell growth and trigger programmed cell death, or apoptosis. This effect has been observed in human promyelocytic leukemia (HL-60) cells and human breast cancer (MDA-MB-231) cells. nih.govbiocrick.comnih.govnih.gov The inhibitory effect on cell viability is dose-dependent. nih.govnih.gov For instance, in MDA-MB-231 breast cancer cells, Vitisin B exhibited an IC₅₀ value of 8.45 µg/ml (9.32 µM) after 24 hours of treatment. nih.gov
A key indicator of Vitisin B's pro-apoptotic effect is its impact on the cell cycle. Analysis of cell cycle distribution reveals that treatment with Vitisin B leads to a significant, dose-dependent increase in the sub-G1 population. researchgate.netbiocrick.comnih.gov The sub-G1 phase represents cells that have a fractional DNA content, which is a hallmark of apoptosis.
Table 2: Anti-Proliferative Activity of Vitisin B
| Cell Line | Cancer Type | Measurement | Value | Reference(s) |
|---|---|---|---|---|
| MDA-MB-231 | Human Breast Cancer | IC₅₀ | 8.45 µg/ml (9.32 µM) | nih.gov |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that causes the death of 50% of cells in vitro.
Modulation of Signaling Pathways (e.g., JNK, Fas Death-Signal Transduction)
The mechanism by which Vitisin B induces apoptosis in cancer cells involves the strategic modulation of specific signaling pathways. Research suggests that its effects, particularly in leukemia cells, are mediated through the activation of the c-Jun N-terminal kinase (JNK) and the Fas death-signal transduction pathways. researchgate.netnih.govbiocrick.comnih.govnih.gov
Treatment with Vitisin B results in an increase in the phosphorylation of JNK. biocrick.comnih.gov The JNK pathway is a critical component of the cellular response to stress and can trigger apoptosis. Concurrently, Vitisin B leads to an increased expression of the Fas ligand (FasL). biocrick.comnih.govnih.gov The binding of FasL to its receptor (Fas) initiates an external "death signal" that directly activates the apoptotic cascade. karger.com Studies have demonstrated that the Vitisin B-induced activation of caspase-3 and expression of FasL can be reversed by a JNK inhibitor, confirming the central role of this pathway in its pro-apoptotic mechanism. biocrick.comnih.gov
Impact on Protein Expression Related to Cell Death (e.g., Caspases, PARP, Bax)
The execution of apoptosis induced by Vitisin B is finalized through the modulation of a suite of proteins central to the cell death machinery. Vitisin B treatment dose-dependently induces the cleavage, and therefore activation, of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). biocrick.comnih.govnih.govmdpi.com
The activation of caspase-3 leads to the cleavage of key cellular substrates, including Poly(ADP-ribose) polymerase (PARP). nih.govnih.gov The appearance of the cleaved PARP fragment is a well-established marker of apoptosis, and its levels increase in a dose-dependent manner following Vitisin B treatment in breast cancer cells. nih.gov
Furthermore, Vitisin B modulates the expression of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. It has been shown to induce the expression of the pro-apoptotic protein Bax. biocrick.comnih.govnih.gov In some models, such as MDA-MB-231 breast cancer cells, Vitisin B down-regulates the expression of the anti-apoptotic protein Bcl-2, thereby causing a significant decrease in the Bcl-2/Bax ratio, which shifts the cellular balance in favor of apoptosis. nih.gov
Table 3: Vitisin B's Impact on Apoptosis-Related Protein Expression
| Protein | Effect | Cell Model | Reference(s) |
|---|---|---|---|
| Caspase-3 | Cleavage (Activation) | HL-60 Leukemia | biocrick.comnih.govnih.govmdpi.com |
| Caspase-8 | Cleavage (Activation) | HL-60 Leukemia | biocrick.comnih.govnih.govmdpi.com |
| Caspase-9 | Cleavage (Activation) | HL-60 Leukemia | biocrick.comnih.govnih.govmdpi.com |
| PARP | Cleavage | HL-60 Leukemia, MDA-MB-231 Breast Cancer | nih.govbiocrick.comnih.govnih.gov |
| Bax | Upregulation | HL-60 Leukemia | biocrick.comnih.govnih.govmdpi.com |
| Bcl-2 | Downregulation | MDA-MB-231 Breast Cancer | nih.gov |
| Bcl-2/Bax Ratio | Decrease | MDA-MB-231 Breast Cancer | nih.gov |
| Fas Ligand (FasL) | Upregulation | HL-60 Leukemia | biocrick.comnih.govnih.gov |
| JNK | Phosphorylation (Activation) | HL-60 Leukemia | biocrick.comnih.govnih.gov |
Neuroprotective Properties and Neurological Target Interactions
Vitisin B has demonstrated significant potential in the realm of neuroprotection through various mechanisms, including the inhibition of key enzymes implicated in neurodegeneration and the protection of neuronal cells from toxic insults.
Inhibition of Neurodegenerative Enzymes (e.g., Acetylcholinesterase, Monoamine Oxidase-B)
Vitisin B has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), two enzymes critically involved in the pathology of neurodegenerative diseases. nih.govresearchgate.net
In comparative studies, Vitisin B exhibited strong, dose-dependent inhibitory activity against AChE. nih.gov Its inhibitory potency, as indicated by its IC50 value (the concentration required to inhibit 50% of the enzyme's activity), was found to be significantly greater than that of resveratrol and comparable to its isomer, Vitisin A. nih.gov Specifically, the IC50 of Vitisin B for AChE inhibition was determined to be 1.33 μM. nih.gov
Similarly, Vitisin B has shown remarkable, dose-dependent inhibition of MAO-B. nih.gov Its efficacy in this regard surpasses that of resveratrol and Vitisin A, with a calculated IC50 value of 1.08 μM. nih.gov The inhibition of MAO-B is a therapeutic strategy employed to delay the progression of neurodegenerative disorders. nih.govnih.gov
Table 1: Inhibitory Activity of Vitisin B on Neurodegenerative Enzymes
| Enzyme | IC50 (μM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 1.33 | nih.gov |
| Monoamine Oxidase-B (MAO-B) | 1.08 | nih.gov |
Protection Against Neurotoxicity in Cellular Models
Vitisin B has demonstrated neuroprotective effects against cellular damage induced by various neurotoxins. In studies using SH-SY5Y neuroblastoma cells, pretreatment with Vitisin B significantly enhanced cell viability and reduced cell death caused by the neurotoxin methylglyoxal (B44143) (MGO). nih.gov This protective effect was observed at concentrations of 5, 10, and 20 μM. nih.gov
Further research on Neuro-2a cells has shown that both trans- and cis-Vitisin B can increase cell viability in the presence of neurotoxins such as 6-hydroxydopamine (6-OHDA) and rotenone, which are used to model Parkinson's disease. mdpi.com Notably, trans-Vitisin B was effective in reducing mitochondrial reactive oxygen species (ROS) and cardiolipin peroxidation induced by these toxins. mdpi.com This suggests that Vitisin B's neuroprotective actions are, at least in part, mediated by its ability to mitigate oxidative stress within neuronal cells. mdpi.com
Modulation of Neurotrophic Factor Expression (e.g., BDNF, TrkB)
While direct studies on Vitisin B's effect on neurotrophic factor expression are limited, research on its isomer, Vitisin A, provides valuable insights. Vitisin A treatment in amnesiac mice led to an elevation in the protein expression of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB). nih.govresearchgate.net BDNF and its receptor TrkB are crucial for neuronal survival, differentiation, and synaptic plasticity. mdpi.comnih.gov The upregulation of the BDNF/TrkB signaling pathway is a key mechanism for neuroprotection. mdpi.com Although this specific study did not show a significant effect for Vitisin B at the tested dose, the structural similarity to Vitisin A suggests a potential area for further investigation. nih.gov
Regulation of Metabolic Processes and Glucose Homeostasis (in in vivo animal models)
Amelioration of Impaired Glucose Regulation
In vivo studies using nicotinamide/streptozotocin-induced type 2 diabetic (T2DM) mice have highlighted the potential of Vitisin B in regulating glucose metabolism. nih.govresearchgate.net A single oral pretreatment with Vitisin B (100 mg/kg) 30 minutes before a glucose challenge significantly reduced blood glucose levels at multiple time points (15, 30, 60, and 120 minutes). nih.gov Furthermore, long-term administration of Vitisin B (50 mg/kg, once daily for 28 days) in these T2DM mice demonstrated hypoglycemic activity. researchgate.netnih.gov
The mechanism behind this improved glucose regulation appears to be linked to the inhibition of dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.net Vitisin B-treated T2DM mice showed a significant decrease in plasma DPP-IV activity. nih.gov By inhibiting DPP-IV, Vitisin B helps to maintain the action of insulin (B600854), leading to a reduction in both the area under the curve for blood glucose (BG-AUC0-120) and insulin (insulin-AUC0-120) during an oral glucose tolerance test (OGTT). nih.govresearchgate.net In vitro assays have confirmed that (-)-Vitisin B is a potent inhibitor of porcine kidney DPP-IV with an IC50 of 15.3 μM, exhibiting a mixed noncompetitive type of inhibition. nih.govfrontiersin.org
Table 2: Effect of Vitisin B on Glucose Regulation in T2DM Mice
| Parameter | Observation | Reference |
|---|---|---|
| Blood Glucose Levels (OGTT) | Significantly reduced at 15, 30, 60, and 120 min post-glucose load | nih.gov |
| Plasma DPP-IV Activity | Significantly decreased | nih.gov |
| BG-AUC0-120 | Reduced | nih.govresearchgate.net |
| Insulin-AUC0-120 | Reduced | nih.govresearchgate.net |
Osteoblastogenesis Stimulation Pathways
Vitisin B has been shown to stimulate the differentiation and mineralization of osteoblasts, the cells responsible for bone formation. nricm.edu.twcore.ac.uknih.gov This effect is mediated through the estrogen receptor (ER) and subsequent activation of non-genomic signaling pathways. nricm.edu.twcore.ac.uk
In studies using MC3T3-E1 osteoblast-like cells, Vitisin B significantly increased alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, and enhanced bone mineralization in a time- and concentration-dependent manner. nricm.edu.tw It also upregulated the mRNA expression of osteogenic markers such as type 1 collagen, bone sialoprotein, and osteocalcin, as well as the transcription factors runt-related transcription factor-2 (Runx2) and osterix. nricm.edu.tw
The stimulatory effects of Vitisin B on osteoblastogenesis were blocked by an ER antagonist, indicating the involvement of this receptor. nricm.edu.tw However, unlike 17β-estradiol, Vitisin B did not directly stimulate ER-mediated transcriptional activity. nricm.edu.tw Instead, it rapidly induced the phosphorylation of ERα and Src kinase. nricm.edu.tw The activation of Src, in turn, led to the phosphorylation of downstream signaling molecules p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK). nricm.edu.tw The use of specific inhibitors confirmed that the activation of both the p38 MAPK and ERK pathways is essential for Vitisin B-induced osteoblastic differentiation. nricm.edu.tw
Table 3: Effect of Vitisin B on Osteoblastogenesis
| Parameter | Effect of Vitisin B | Mediating Pathway | Reference |
|---|---|---|---|
| Alkaline Phosphatase (ALP) Activity | Increased | Estrogen Receptor, Src, p38 MAPK, ERK | nricm.edu.tw |
| Bone Mineralization | Increased | Estrogen Receptor, Src, p38 MAPK, ERK | nricm.edu.tw |
| Osteogenic Gene Expression | Increased | Estrogen Receptor | nricm.edu.tw |
| Osteogenic Transcription Factors | Increased | Estrogen Receptor | nricm.edu.tw |
Estrogen Receptor-Mediated Mechanisms
Vitisin B has been identified as a compound that can stimulate osteoblastogenesis, the formation of bone, through pathways mediated by the estrogen receptor (ER). chemfaces.comnricm.edu.twbiocrick.comcore.ac.uk Research using MC3T3-E1 osteoblasts demonstrated that Vitisin B significantly enhances alkaline phosphatase (ALP) activity and bone mineralization. nricm.edu.twcore.ac.uk This activity is linked to an increase in the mRNA expression of osteoid-related proteins such as type 1 collagen, bone sialoprotein, and osteocalcin, as well as bone-characteristic transcription factors. nricm.edu.twcore.ac.uk The involvement of the estrogen receptor is confirmed by the observation that these effects are markedly suppressed by the ER antagonist ICI182,780. nricm.edu.twcore.ac.ukairitilibrary.com
The mechanism of Vitisin B appears to be non-genomic. nricm.edu.twcore.ac.uk Unlike 17β-estradiol (E2), Vitisin B does not stimulate the transcriptional activity mediated by either ERα or ERβ. nricm.edu.twcore.ac.ukairitilibrary.comresearchgate.net Instead, it rapidly induces the phosphorylation of ERα and the proto-oncogene tyrosine-protein kinase Src within minutes of exposure. nricm.edu.twcore.ac.uk This initial activation is followed by the later phosphorylation of p38 and ERK (extracellular signal-regulated kinases), which are part of the MAPKs (mitogen-activated protein kinases) pathway. nricm.edu.twcore.ac.ukairitilibrary.com The entire cascade, from Src activation to MAPK stimulation and eventual osteoblastogenesis, is understood to be mediated by the estrogen receptor. core.ac.uk
Further studies on vascular smooth muscle cells (VSMCs) have shown that the inhibitory effect of Vitisin B on basal cell migration is also partially mediated through the activation of the estrogen receptor. chemfaces.combiocrick.com
Tyrosinase Inhibitory Action and Melanin Synthesis Modulation
Vitisin B has demonstrated significant inhibitory effects on tyrosinase, a key enzyme in the synthesis of melanin. google.comnih.govmdpi.com The process of melanogenesis, which is responsible for skin pigmentation, is heavily dependent on the catalytic activity of tyrosinase. google.comnih.gov By inhibiting this enzyme, compounds like Vitisin B can effectively limit the production of melanin. google.com
In comparative studies, Vitisin B's inhibitory action on tyrosinase has been shown to be potent and dose-dependent. google.comgoogle.com Its efficacy surpasses that of other well-known compounds, including kojic acid and resveratrol. google.comnih.govmdpi.comgoogle.com Molecular docking studies have further elucidated this mechanism, identifying Vitisin B as a new competitive inhibitor of tyrosinase, suggesting it binds to the same active site as the enzyme's substrate, L-DOPA. nih.gov The identification of Vitisin B as a tyrosinase inhibitor has been confirmed in multiple studies screening natural compounds for skin whitening potential. mdpi.commdpi.comresearchgate.net
Table 1: Comparative Tyrosinase Inhibition by Vitisin B and Other Compounds This table presents the percentage of tyrosinase enzyme activity inhibition at various concentrations.
| Concentration | Vitisin B | Vitisin A | Kojic Acid | Resveratrol | Epsilon-Viniferin |
|---|---|---|---|---|---|
| 125µM | 65.2% | 48.2% | 32.9% | 47.2% | 74.4% |
| 250µM | 76.1% | 65.4% | 52.4% | 60.0% | 87.3% |
| 500µM | 88.1% | 82.7% | 73.8% | 63.7% | 97.3% |
| 1000µM | 93.6% | 83.1% | 84.8% | 66.2% | 100% |
Data sourced from patent FR2929850A1. google.comgoogle.com
Antibacterial Activity Profiles Against Specific Microorganisms
Vitisin B has demonstrated notable activity against specific microorganisms, particularly in the inhibition of virulence factors and biofilm formation rather than direct bactericidal effects.
One significant finding is its ability to inhibit biofilm formation in pathogenic bacteria. tandfonline.com In a study focusing on resveratrol tetramers, Vitisin B was found to inhibit the biofilm formation of Escherichia coli O157:H7 and Pseudomonas aeruginosa PA14. tandfonline.com Notably, at a concentration of 5 µg/ml, Vitisin B inhibited biofilm development in E. coli O157:H7 by over 90% without affecting the planktonic growth of the bacteria. tandfonline.com
In addition to antibiofilm activity, Vitisin B has shown potent antihemolytic properties against Staphylococcus aureus. nih.gov Among several resveratrol oligomers tested, Vitisin B was the most effective at preventing the hemolysis (destruction of red blood cells) caused by this bacterium. It inhibited hemolysis by more than 70% at a concentration of 1 µg/mL and by over 95% at 2 µg/mL. nih.gov
Research has also explored the activity of Vitisin B against fish pathogens, where the (+)-enantiomer of vitisin B was isolated and tested. However, in these studies, other related compounds like (+)-hopeaphenol and (+)-vitisin A showed stronger activity against Flavobacterium columnare, suggesting Vitisin B was less effective against this particular bacterium. nih.govmdpi.com Furthermore, E-vitisin B has been identified as having antifungal activity against the grapevine pathogen Plasmopara viticola. acs.org
Table 2: Profile of Vitisin B's Activity Against Specific Microorganisms This table summarizes the observed biological effects of Vitisin B on selected microorganisms.
| Microorganism | Type of Activity | Observed Effect |
|---|---|---|
| ***Escherichia coli* O157:H7** | Antibiofilm | >90% inhibition of biofilm formation at 5 µg/ml. tandfonline.com |
| ***Pseudomonas aeruginosa* PA14** | Antibiofilm | Inhibited biofilm formation. tandfonline.com |
| Staphylococcus aureus | Antihemolytic | >95% inhibition of hemolysis at 2 µg/mL. nih.gov |
| Plasmopara viticola | Antifungal | Exhibited antifungal activity. acs.org |
Investigations into the Molecular Interactions and Pharmacological Implications of Vitisin B
Ligand-Protein Binding Studies (e.g., Molecular Docking Simulations with Biological Targets)
Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (protein). adrianomartinelli.itphcogj.com These studies have been instrumental in elucidating the potential pharmacological mechanisms of Vitisin B by identifying its interactions with key biological targets.
One notable study investigated the binding affinity of Vitisin B to the neuraminidase (NA) protein of the H1N1 influenza virus. nih.govresearchgate.net The docking simulation predicted a strong interaction, suggesting that Vitisin B could inhibit NA activity, a crucial step in viral replication. nih.govresearchgate.net While Vitisin B, which consists of two ε-viniferin units, demonstrated the most potent inhibitory effect among related stilbenoids, the analysis revealed it did not interact with the critical residues R224 and E276, unlike the antiviral drug oseltamivir. nih.gov
Another molecular docking analysis explored the interaction between Vitisin B and human hemoglobin. dergipark.org.tr The results indicated a high binding affinity with a docking score of -9.144 kcal/mol, suggesting a strong and stable interaction. dergipark.org.tr This strong affinity is attributed to a combination of hydrogen bonds, π-cation interactions, and salt bridges with amino acid residues in the protein's active site. dergipark.org.tr However, the study noted that Vitisin B did not interact with the specific amino acids (histidine, valine, and phenylalanine) that are key for oxygen binding and structural stabilization of hemoglobin. dergipark.org.tr Further research has also explored the binding of Vitisin B to other targets, such as sirtuin-3 (SIRT3) histone deacetylase. kemdikbud.go.id
These computational predictions provide a foundation for understanding how Vitisin B may exert its biological effects at a molecular level, guiding further experimental validation.
Interactive Table: Molecular Docking of Vitisin B with Biological Targets
| Target Protein | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Implication |
| Influenza A Neuraminidase (H1N1) | 3TI6 | Not explicitly stated, but strong binding inferred nih.govresearchgate.net | Does not interact with R224, E276 nih.gov | Antiviral activity nih.gov |
| Human Hemoglobin | 2D60 | -9.144 dergipark.org.tr | Involves hydrogen bonds, π-cation interactions, and salt bridges dergipark.org.tr | Potential to act as a binder for the hemoglobin protein dergipark.org.tr |
| Sirtuin-3 (SIRT3) | 4C7B | -7.18 kemdikbud.go.id | Not detailed | Histone deacetylase inhibition kemdikbud.go.id |
Interactions with Other Stilbenoids and Natural Compounds in Complex Mixtures
In natural settings and extracts, Vitisin B coexists with other polyphenolic compounds, particularly other stilbenoids like resveratrol (B1683913) and ε-viniferin, which are also found in grapevine. mdpi.complos.orgresearchgate.net The resulting biological effect of such complex mixtures can be influenced by interactions between these molecules. mdpi.com Studies investigating the antioxidant activities of these compounds have analyzed them both individually and in various combinations to understand their interactive effects. mdpi.comresearchgate.net These interactions are crucial as they can lead to different outcomes than what would be expected from the sum of the individual components. mdpi.compreprints.org
The nature of the interactions between Vitisin B and other stilbenoids depends significantly on the specific biological assay used and the combination of compounds. mdpi.comresearchgate.net An interaction can be classified as synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects). arvojournals.org
In antioxidant assays, resveratrol generally shows the highest activity, followed by ε-viniferin, and then Vitisin B. mdpi.comresearchgate.net When combined, these stilbenoids exhibit a range of interactions:
DPPH Assay: All binary combinations, including those with Vitisin B, resulted in additive interactions. The ternary combination of resveratrol, ε-viniferin, and Vitisin B also showed an additive effect. mdpi.comresearchgate.net
FRAP Assay: The interactions were more varied in this assay. A synergistic effect was observed for the combination of resveratrol and ε-viniferin. However, when Vitisin B was combined with resveratrol, the effect was antagonistic. mdpi.comresearchgate.net The combination of ε-viniferin and Vitisin B was additive. mdpi.comresearchgate.net The ternary mixture of all three compounds produced a synergistic effect. mdpi.comresearchgate.net The antagonism observed when Vitisin B is paired with the more active resveratrol suggests that Vitisin B may negatively interfere with resveratrol's ability to reduce ferric iron. mdpi.compreprints.org
NO-Scavenging Assay: Binary combinations of resveratrol with either ε-viniferin or Vitisin B resulted in additive effects. mdpi.comresearchgate.net The combination of all three stilbenoids, however, produced a weak synergistic effect. mdpi.com
These findings highlight that within the same class of polyphenols, compounds can cooperate to potentiate their effects, but in some cases, less active molecules like Vitisin B can antagonize the effects of more active ones. mdpi.compreprints.org
Interactive Table: Interaction Effects of Vitisin B with Other Stilbenoids in Antioxidant Assays
| Assay | Combination | Interaction Type | Reference |
| DPPH | Resveratrol + Vitisin B | Additive | mdpi.comresearchgate.net |
| DPPH | ε-Viniferin + Vitisin B | Additive | mdpi.comresearchgate.net |
| DPPH | Resveratrol + ε-Viniferin + Vitisin B | Additive | mdpi.comresearchgate.net |
| FRAP | Resveratrol + Vitisin B | Antagonistic | mdpi.comresearchgate.net |
| FRAP | ε-Viniferin + Vitisin B | Additive | mdpi.comresearchgate.net |
| FRAP | Resveratrol + ε-Viniferin + Vitisin B | Synergistic | mdpi.comresearchgate.net |
| NO-Scavenging | Resveratrol + Vitisin B | Additive | mdpi.comresearchgate.net |
| NO-Scavenging | ε-Viniferin + Vitisin B | Antagonistic | researchgate.net |
| NO-Scavenging | Resveratrol + ε-Viniferin + Vitisin B | Synergistic | mdpi.comresearchgate.net |
Chemical Stability and Transformations in Biological and Environmental Matrices
Vitisin B is a pyranoanthocyanin, a class of pigments that are not typically present in grapes but are formed during the fermentation and aging of red wine. researchgate.netoeno-one.eu It arises from the chemical reaction between anthocyanins, such as malvidin-3-O-glucoside, and acetaldehyde (B116499). researchgate.netresearchgate.netresearchgate.net These pyranoanthocyanins, including Vitisin B, are generally more stable than their parent anthocyanin precursors under oenological conditions. researchgate.netmdpi.comdntb.gov.ua This increased stability contributes to the long-term color of aged wines. oeno-one.eu
Like other anthocyanin-derived pigments, the structure and color of Vitisin B are highly dependent on the pH of the aqueous solution. researchgate.netoeno-one.eu It exists in a complex equilibrium between several forms. At very acidic pH (e.g., pH < 1), the dominant species is the red-colored pyranoflavylium cation. researchgate.netoeno-one.eu
As the pH increases, Vitisin B undergoes deprotonation events to form different bases. researchgate.net The first deprotonation leads to the formation of a neutral quinonoidal base, which is violet. researchgate.netoeno-one.eu A further increase in pH results in a second deprotonation, yielding an anionic quinoidal base. researchgate.net These equilibria are characterized by specific acidity constants (pKa values). For pyranomalvidin-3-glucoside (a primary form of Vitisin B), the pKa for the equilibrium between the pyranoflavylium cation and the neutral quinoidal base (pKa2) is approximately 4.4. The pKa for the equilibrium between the neutral and anionic quinoidal bases (pKa3) is around 7.4. researchgate.net Unlike many parent anthocyanins, Vitisin B does not readily undergo hydration reactions that lead to colorless forms, which contributes to its enhanced color stability across a wider pH range. researchgate.netresearchgate.net
Table: pH-Dependent Equilibria for Vitisin B (pyranomalvidin-3-glucoside)
| Equilibrium | Species Transformation | pKa Value | Reference |
| pKa2 | Pyranoflavylium Cation ⇌ Neutral Quinonoidal Base + H⁺ | 4.40 +/- 0.08 | researchgate.net |
| pKa3 | Neutral Quinonoidal Base ⇌ Anionic Quinonoidal Base + H⁺ | 7.45 +/- 0.09 | researchgate.net |
In matrices like wine, Vitisin B can react with other chemical species. A significant compound is sulfur dioxide (SO₂), which is commonly used as a preservative and antioxidant in winemaking. gencowinemakers.com While SO₂ readily bleaches monomeric anthocyanins, Vitisin B exhibits partial resistance. researchgate.netmdpi.com It has been reported that Vitisin B is about half-bleached at an SO₂ concentration of 200 mg/L, whereas its parent anthocyanin, malvidin-3-glucoside, is 80% bleached at a concentration as low as 50 mg/L. researchgate.net This resistance to SO₂ bleaching is a key factor in its contribution to stable wine color. scispace.com
Regarding its reactivity with water, while studies have shown that Vitisin B does not undergo the typical hydration reaction that causes parent anthocyanins to lose color, the formation of water adducts has been proposed for related pyranoanthocyanins under certain conditions. researchgate.netnih.gov For instance, a slow, irreversible reaction of Vitisin A with water in oxidative conditions has been demonstrated, and the characterization of water adducts of other pyranoanthocyanins has been reported. nih.gov However, for Vitisin B itself, the deprotonation to form the quinonoidal base is the predominant reaction over hydration in mildly acidic solutions. nih.gov
Current Research Challenges and Future Directions in Vitisin B Studies
Methodological Advancements in Isolation, Purification, and Characterization of Minor Vitisin B Analogues
A primary hurdle in Vitisin B research is the difficulty associated with its isolation and purification in adequate quantities and high purity from natural sources like grapevines (Vitis spp.). chemrxiv.orgnih.gov Vitisin B often exists as part of a complex mixture of stilbenoids, making its separation from structurally similar analogues, such as Vitisin A, a significant challenge. frontiersin.org While total synthesis has been successfully reported for related tetramers like Vitisin A and D, a robust and efficient synthetic pathway to Vitisin B remains an outstanding challenge for chemists. chemrxiv.orgnih.gov
Future research must focus on developing more advanced and scalable methodologies. Key areas for advancement include:
Advanced Chromatographic Techniques: While traditional methods like gravity-driven column chromatography and HPLC are prevalent, there is a need to explore more sophisticated and automated separation technologies. acs.org The development of optimized flash chromatography and preparative HPLC protocols specifically tailored for resveratrol (B1683913) tetramers could significantly improve yield and purity. acs.org
Hemi-synthesis Approaches: A notable advancement has been the hemi-synthesis of Vitisin B from malvidin-3-glucoside and vinyloxy-trimethylsilane, achieving yields of up to 30%. researchgate.net This approach allows for the production of sufficient material to study its physicochemical properties and is a promising avenue for generating analogues. researchgate.net
Characterization of Analogues: The structural elucidation of Vitisin B and its minor analogues relies heavily on a combination of mass spectrometry and advanced NMR spectroscopy (COSY, HSQC, HMBC). acs.org A significant challenge lies in resolving the relative and absolute configurations of these complex molecules. acs.org Future work should continue to leverage these techniques to fully characterize newly isolated or synthesized analogues, which is crucial for understanding their biological activity.
Challenges in the isolation and synthesis of Vitisin B are a recurring theme in the literature. The complexity of resveratrol oligomers makes it difficult to obtain individual molecules in sufficient supply and purity for rigorous pharmacological evaluation. chemrxiv.orgnih.gov
Comprehensive Elucidation of Novel Biological Targets and Integrated Mechanism Profiling
While Vitisin B has demonstrated a range of biological effects, including anti-inflammatory, anticancer, and antiviral properties, a comprehensive understanding of its molecular targets and mechanisms of action is still lacking. researchgate.netx-mol.netresearchgate.net Identifying the direct binding partners of Vitisin B is crucial for validating its therapeutic potential and for the rational design of more potent derivatives.
Future research should be directed towards:
Target Identification: A significant breakthrough was the identification of the hepatitis C virus (HCV) NS3 helicase as a direct and potent target of Vitisin B, with an IC₅₀ of 3 nM. nih.gov This was achieved through the selection and analysis of drug-resistant HCV variants. nih.gov This methodology can be applied to other disease models to uncover novel targets. For instance, in studies on influenza A virus, Vitisin B was found to inhibit neuraminidase activity and suppress virus-induced reactive oxygen species (ROS) production. nih.gov
Mechanism Profiling: The molecular pathways influenced by Vitisin B include the inhibition of nuclear factor kappa B (NF-κB) signaling. x-mol.netnih.gov In influenza-infected cells, Vitisin B was shown to block the nuclear translocation of NF-κB. nih.gov Other studies have shown it can induce apoptosis in leukemia cells through the activation of JNK and Fas death signal transduction. researchgate.net Integrated approaches, such as toxicogenomics using RNA-seq, can help identify off-target gene expression changes and provide a broader view of its mechanistic profile.
Comparative Studies: Although some research has been conducted, more in-depth studies are needed to compare the biological activities of Vitisin B with its precursor, resveratrol, and other oligomers like ε-viniferin and Vitisin A. mdpi.comresearchgate.net Understanding the structural differences that dictate binding affinity, metabolic stability, and synergistic behavior is essential. researchgate.net
The table below summarizes some of the identified biological activities and molecular mechanisms of Vitisin B.
| Biological Activity | Key Findings & Molecular Mechanisms | References |
| Antiviral (HCV) | Potent inhibitor of HCV replication (EC₅₀ = 6 nM); directly targets and inhibits NS3 helicase (IC₅₀ = 3 nM). | nih.gov |
| Antiviral (Influenza) | Inhibits neuraminidase activity; suppresses virus-induced ROS production and NF-κB activation. | nih.gov |
| Anticancer | Inhibits leukemia cell proliferation via activation of JNK and Fas signaling; shows dose-dependent anti-proliferative activity in breast cancer cells. | researchgate.net |
| Anti-inflammatory | Inhibits inflammatory pathways. | researchgate.net |
| Antioxidant | Demonstrates antioxidant activity in DPPH and NO assays. | mdpi.com |
| Enzyme Inhibition | Inhibits HIV-1 integrase and eukaryote MOS1 transposase in vitro. | plos.org |
Development of Structure-Activity Relationship (SAR) Studies for Optimized Derivatives with Enhanced Biological Activity
Systematic Structure-Activity Relationship (SAR) studies are fundamental for transforming a natural product lead into an optimized therapeutic candidate. mdpi.comgeorgiasouthern.edu For Vitisin B, such studies are still in their infancy but hold immense potential for developing derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.netsemanticscholar.org
Future directions in this area include:
Scaffold Modification: The Vitisin B scaffold has multiple functional groups, such as hydroxylation patterns, that can be chemically modified. researchgate.net SAR studies should involve the synthesis of a library of analogues where specific functional groups are altered to probe their importance for biological activity. georgiasouthern.edu For example, studies on related viniferin (B1239022) scaffolds have shown that O-methylation patterns and the introduction of halogen atoms can significantly influence antibacterial activity. researchgate.net
Computational Modeling: In silico approaches like molecular dynamics simulations and docking studies can predict the binding affinities of Vitisin B derivatives to target proteins, such as the HCV NS3 helicase. mdpi.com This can help prioritize the synthesis of the most promising analogues and provide insights into the key interactions between the ligand and its target. mdpi.com
Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to enhance biological activity or improve metabolic stability. Exploring bioisosteric replacements within the Vitisin B structure could lead to the discovery of novel derivatives with more favorable drug-like properties.
The goal of SAR studies is to build a clear model that links the chemical structure of Vitisin B derivatives to their biological function, guiding the development of more effective compounds. georgiasouthern.edu
Addressing Challenges Related to Bioavailability and Formulation for Research Applications
A major impediment for the research and potential therapeutic use of many stilbenoids, including Vitisin B, is their limited oral bioavailability. semanticscholar.orgmdpi.com Poor solubility and extensive first-pass metabolism are key contributing factors that limit the concentration of the active compound reaching its target site. mdpi.compharm-int.comverisimlife.com
Key challenges and future strategies include:
Improving Solubility and Stability: The low water solubility of Vitisin B poses a significant challenge for formulation development. pharm-int.com Research is needed to explore various formulation strategies, such as the use of co-solvents, surfactants, and complexation agents, to enhance its solubility and stability in aqueous solutions for in vitro and in vivo research. mdpi.com
Advanced Drug Delivery Systems: To overcome poor permeability and metabolic instability, advanced formulation approaches are required. mdpi.compharm-int.com Technologies such as nanoencapsulation (e.g., liposomes, nanoparticles), microencapsulation, and the development of amorphous solid dispersions can protect the compound from degradation and enhance its absorption. pharm-int.comoeno-one.eu
Pro-drug Strategies: Designing pro-drugs of Vitisin B, where the active molecule is chemically modified to have improved physicochemical or pharmacokinetic properties and is converted back to the active form in vivo, could be a viable strategy to enhance bioavailability.
Investigating Metabolic Pathways: A thorough understanding of the metabolic fate of Vitisin B is essential. Identifying the major metabolites and the enzymes responsible for its degradation will provide crucial information for designing derivatives with improved metabolic stability. researchgate.netx-mol.net
Addressing these bioavailability and formulation challenges is critical not only for potential clinical applications but also for ensuring the reliability and reproducibility of preclinical research findings. mdpi.comverisimlife.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
